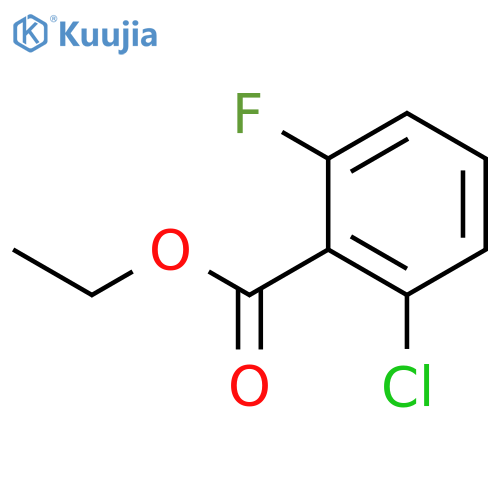

Cas no 773134-56-8 (Ethyl 2-chloro-6-fluorobenzoate)

773134-56-8 structure

商品名:Ethyl 2-chloro-6-fluorobenzoate

CAS番号:773134-56-8

MF:C9H8ClFO2

メガワット:202.610025405884

MDL:MFCD06204285

CID:1088807

Ethyl 2-chloro-6-fluorobenzoate 化学的及び物理的性質

名前と識別子

-

- Ethyl 2-chloro-6-fluorobenzoate

- ethyl 2-chloro-6-fluoro-benzoate

- benzoic acid, 2-chloro-6-fluoro-, ethyl ester

- LogP

- ethyl 2-chloro-6-fluoro-benzoat

-

- MDL: MFCD06204285

- インチ: InChI=1S/C9H8ClFO2/c1-2-13-9(12)8-6(10)4-3-5-7(8)11/h3-5H,2H2,1H3

- InChIKey: GRVKHBFLUGAABX-UHFFFAOYSA-N

- ほほえんだ: CCOC(=O)C1=C(C=CC=C1F)Cl

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 3

Ethyl 2-chloro-6-fluorobenzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D960398-5g |

ethyl 2-chloro-6-fluoro-benzoat |

773134-56-8 | 98% | 5g |

$220 | 2024-06-06 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E99430-1g |

Ethyl 2-chloro-6-fluorobenzoate |

773134-56-8 | 98% | 1g |

¥592.0 | 2023-09-07 | |

| Chemenu | CM155243-5g |

Ethyl 2-chloro-6-fluorobenzoate |

773134-56-8 | 95% | 5g |

$281 | 2022-12-31 | |

| Chemenu | CM155243-10g |

Ethyl 2-chloro-6-fluorobenzoate |

773134-56-8 | 95% | 10g |

$449 | 2022-12-31 | |

| A2B Chem LLC | AH55386-5g |

Ethyl 2-chloro-6-fluorobenzoate |

773134-56-8 | 98% | 5g |

$260.00 | 2024-04-19 | |

| Ambeed | A465251-1g |

Ethyl 2-chloro-6-fluorobenzoate |

773134-56-8 | 98% | 1g |

$54.0 | 2024-04-17 | |

| Crysdot LLC | CD12032088-5g |

Ethyl 2-chloro-6-fluorobenzoate |

773134-56-8 | 95+% | 5g |

$250 | 2024-07-24 | |

| A2B Chem LLC | AH55386-1g |

Ethyl 2-chloro-6-fluorobenzoate |

773134-56-8 | 98% | 1g |

$75.00 | 2024-04-19 | |

| eNovation Chemicals LLC | D960398-250mg |

ethyl 2-chloro-6-fluoro-benzoat |

773134-56-8 | 98% | 250mg |

$75 | 2025-02-27 | |

| Aaron | AR00G7PI-100mg |

ethyl 2-chloro-6-fluoro-benzoat |

773134-56-8 | 98% | 100mg |

$14.00 | 2025-01-24 |

Ethyl 2-chloro-6-fluorobenzoate 関連文献

-

Vlasta Bonačić-Koutecký,Thorsten M. Bernhardt Phys. Chem. Chem. Phys., 2012,14, 9252-9254

-

Kang Zheng,Liu Jiang,Yan-Tuan Li,Zhi-Yong Wu,Cui-Wei Yan RSC Adv., 2015,5, 51730-51744

-

Muppidathi Marieeswaran,Perumal Panneerselvam Mater. Adv., 2021,2, 7024-7035

-

Paul Martini,Felix Laimer,Marcelo Goulart,Florent Calvo,Paul Scheier Faraday Discuss., 2019,217, 276-289

773134-56-8 (Ethyl 2-chloro-6-fluorobenzoate) 関連製品

- 2227815-86-1(rac-(1R,2S)-2-(2-bromo-6-methoxyphenyl)cyclopropan-1-amine)

- 527674-00-6(2-(1-Methyl-4-piperidinyl)azepane)

- 942357-57-5(3-[5-amino-2-(trifluoromethyl)-1H-benzimidazol-1-yl]propan-1-ol)

- 2137573-56-7(3-(Azetidin-1-yl)-5-fluoropyridine-4-carbaldehyde)

- 1020502-96-8(3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine)

- 2229343-04-6(4-(but-3-yn-2-yl)-5-methyl-1,2-oxazole)

- 1115999-12-6(N-(4-bromophenyl)methyl-1-6-(4-ethylphenoxy)pyrimidin-4-ylpiperidine-4-carboxamide)

- 30764-59-1((4-ethylphenyl)-(furan-2-yl)methanone)

- 2126178-06-9(tert-butyl N-[(1-benzyl-6-fluoro-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate)

- 1020969-78-1(2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide)

推奨される供給者

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量